2-Amino-1-cyclopropylpropan-1-onehydrochloride

Description

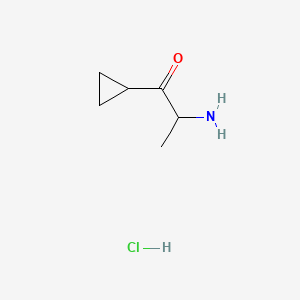

2-Amino-1-cyclopropylpropan-1-one hydrochloride is a substituted propanone derivative featuring a cyclopropyl group attached to the carbonyl carbon and an amino group at the β-position, protonated as a hydrochloride salt. Its molecular formula is C₆H₁₀ClNO, with the cyclopropane ring contributing to unique steric and electronic properties.

Properties

Molecular Formula |

C6H12ClNO |

|---|---|

Molecular Weight |

149.62 g/mol |

IUPAC Name |

2-amino-1-cyclopropylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C6H11NO.ClH/c1-4(7)6(8)5-2-3-5;/h4-5H,2-3,7H2,1H3;1H |

InChI Key |

HKTSHXHFTVMEBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1CC1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of 2-Amino-1-cyclopropylpropan-1-one hydrochloride typically involves:

- Construction of the cyclopropyl-substituted propanone skeleton

- Introduction of the amino group at the 2-position

- Conversion to the hydrochloride salt for isolation and purification

This can be achieved through asymmetric synthesis, reductive amination, or nucleophilic substitution on suitably functionalized precursors.

Detailed Synthetic Routes

Reductive Amination of Cyclopropylpropanone

- Starting Material: 1-cyclopropylpropan-1-one (cyclopropyl ketone derivative)

- Reagents: Ammonia or primary amine source, reducing agents such as hydrogen with a catalyst (e.g., Pd/C), or sodium cyanoborohydride

- Conditions:

- Hydrogen pressure: 0.1 to 0.5 MPa (1 to 5 atm)

- Temperature: Room temperature to 70 °C, preferably 50–60 °C

- Reaction time: 1 to 24 hours depending on substrate and catalyst loading

- Workup:

- Removal of catalyst by filtration

- Concentration of filtrate

- Formation of hydrochloride salt by treatment with hydrogen chloride gas or HCl solution in an appropriate solvent (e.g., isopropanol)

- Crystallization of hydrochloride salt by cooling and aging

- Notes: The hydrochloride salt formation is optimized by controlling solvent volume and HCl equivalents (1.0 to 1.1 mol per mol of amine). Crystallization temperature is maintained between 10–30 °C for optimal yield and purity.

Hydrolysis and Ammonolysis of Methoxy Precursors

- Starting Material: (S)-1-methoxy-2-propylamine or similar methoxy-substituted amines

- Reagents: Concentrated hydrochloric acid (30–40% aqueous)

- Conditions:

- Reaction under reflux (100 °C) for 15–48 hours

- Alternatively, reaction in autoclave at 80–140 °C under 3–45 bar pressure for 1–12 hours

- Process:

- Methoxy group is replaced by amino functionality via acid-catalyzed hydrolysis and ammonolysis

- After reaction, water is distilled off to yield viscous hydrochloride salt of the amino compound

- Workup:

- Adjustment of pH to alkaline (pH >10) with aqueous sodium hydroxide

- Extraction and distillation steps to purify the free amine or its hydrochloride salt

- Notes: This method is well-documented for preparing chiral amino alcohols and can be adapted for cyclopropyl-substituted analogs.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 1-Cyclopropylpropan-1-one | H2, Pd/C catalyst, HCl for salt formation | Mild conditions, scalable | Requires hydrogenation setup |

| Acid-Catalyzed Hydrolysis | (S)-1-Methoxy-2-propylamine | 30–40% HCl, reflux or autoclave at elevated P/T | High purity, chiral control | Long reaction times, harsh acid |

| Base-mediated Workup & Distillation | Hydrochloride intermediates | NaOH, solvents (xylene, polyglycol ethers) | Efficient purification | Multi-step, requires solvent handling |

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Impact on Reaction Outcome |

|---|---|---|

| Hydrogen Pressure | 0.1 – 0.5 MPa | Higher pressure increases reaction rate |

| Temperature | 20 – 70 °C | Elevated temperature accelerates conversion |

| Reaction Time | 1 – 24 hours | Longer time ensures completion but may cause side reactions |

| HCl Equivalents | 1.0 – 1.1 mol/mol amine | Controls salt crystallization and purity |

| pH for Workup | 9 – 10 (for basification) | Ensures free amine formation and extraction |

Research Findings and Industrial Relevance

- The reductive amination approach is favored for industrial scale due to its safety and scalability, allowing production of the hydrochloride salt in high yield and purity.

- Acid-catalyzed hydrolysis of methoxy precursors provides an alternative route with potential for stereochemical control, important for chiral variants of the compound.

- The hydrochloride salt form enhances stability, handling, and crystallinity, facilitating downstream applications in pharmaceutical or chemical synthesis.

- Reaction monitoring by hydrogen absorption, high-performance liquid chromatography (HPLC), and gas chromatography (GC) is critical to ensure completeness and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-cyclopropylpropan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Amino-1-cyclopropylpropan-1-one hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic effects and use in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-cyclopropylpropan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biochemical and physiological effects, depending on the context of its use .

Comparison with Similar Compounds

2-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride

- Molecular Formula: C₉H₁₁Cl₂NO

- Substituent : 3-Chlorophenyl group (aromatic ring with electron-withdrawing Cl)

- CAS Numbers : 474709-89-2 and 474709-92-7 (racemic mixture)

- Key Features : The aromatic chlorophenyl group enhances lipophilicity and may influence binding affinity in receptor-targeted applications. Its stability and solubility differ significantly from the cyclopropyl analog due to resonance effects in the aromatic system .

2-Phenyl-1-propanamine Hydrochloride

- Molecular Formula : C₉H₁₄ClN

- Substituent : Phenyl group (directly attached to the propanamine backbone)

- CAS Number : 20388-87-8

- Key Features: The absence of a carbonyl group distinguishes this compound. Its applications in industrial synthesis (e.g., surfactants or polymer intermediates) are noted in market reports, highlighting the role of the phenyl group in modulating reactivity .

Memantine Hydrochloride

- Molecular Formula : C₁₂H₂₁NCl

- Substituent : Tricyclic adamantane-like structure

- Key Features : A clinically used NMDA receptor antagonist. Its rigid, polycyclic structure contrasts with the smaller cyclopropane ring in the target compound, demonstrating how steric bulk impacts pharmacokinetics and blood-brain barrier penetration .

Benzydamine Hydrochloride

- Molecular Formula : C₁₉H₂₃N₃O·HCl

- Substituent: Benzindazole and dimethylaminoethoxy groups

- Key Features: A non-steroidal anti-inflammatory drug (NSAID). The complex heterocyclic system and extended side chain underscore the diversity in hydrochloride salt applications compared to simpler β-aminoketones .

Chlorphenoxamine Hydrochloride

- Molecular Formula: C₁₈H₂₂ClNO·HCl

- Substituent: Diphenylmethane and ethylamino groups

- Key Features : An antihistamine with anticholinergic properties. Its diphenylmethane moiety enhances hydrophobic interactions, contrasting with the cyclopropane’s strain-induced reactivity .

Comparative Data Table

| Compound Name | Molecular Formula | Substituent | CAS Number(s) | Key Structural Features |

|---|---|---|---|---|

| 2-Amino-1-cyclopropylpropan-1-one HCl | C₆H₁₀ClNO | Cyclopropyl | Not available | Strain from cyclopropane, β-aminoketone |

| 2-Amino-1-(3-chlorophenyl)propan-1-one HCl | C₉H₁₁Cl₂NO | 3-Chlorophenyl | 474709-89-2, 474709-92-7 | Aromatic Cl, resonance effects |

| 2-Phenyl-1-propanamine HCl | C₉H₁₄ClN | Phenyl | 20388-87-8 | Amine without carbonyl, industrial use |

| Memantine HCl | C₁₂H₂₁NCl | Adamantane-derived tricycle | 41100-52-1 | Rigid polycyclic, CNS activity |

| Benzydamine HCl | C₁₉H₂₃N₃O·HCl | Benzindazole, dimethylamino | 132-69-4 | Heterocyclic NSAID, extended side chain |

Structural and Functional Implications

- Cyclopropane vs.

- Amino-Ketone vs. Amine Backbones: The β-aminoketone moiety may facilitate chelation or tautomerism, absent in simple amines like 2-phenyl-1-propanamine hydrochloride .

Biological Activity

2-Amino-1-cyclopropylpropan-1-one hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse scientific literature.

- Molecular Formula : C_5H_10ClN

- Molecular Weight : 133.59 g/mol

- CAS Number : Not available in the provided data.

Biological Activity Overview

The biological activity of 2-Amino-1-cyclopropylpropan-1-one hydrochloride has been primarily explored in the context of its effects on various cellular pathways and its potential therapeutic applications.

The compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways, suggesting a potential role in reducing inflammation.

- Modulation of Receptor Activity : There are indications that it may interact with specific receptors, influencing cellular responses related to pain and inflammation.

Case Studies and Experimental Data

- Inflammation Models : In studies involving animal models of inflammation, 2-Amino-1-cyclopropylpropan-1-one hydrochloride demonstrated significant reductions in markers of inflammation, including cytokines such as IL-6 and TNF-alpha.

- Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Amino-1-cyclopropylpropan-1-one hydrochloride, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-1-cyclopropylpropan-1-one hydrochloride | Structure | Anti-inflammatory, neuroprotective |

| 1-Amino-1-cyclopropylpropan-2-one hydrochloride | Structure | Moderate anti-inflammatory effects |

| 2-Amino-1-cyclohexylpropan-1-one hydrochloride | Structure | Limited data on biological activity |

Q & A

Q. What are the recommended synthesis routes for 2-amino-1-cyclopropylpropan-1-one hydrochloride, and what factors influence reaction efficiency?

Answer: The synthesis of 2-amino-1-cyclopropylpropan-1-one hydrochloride typically involves cyclopropane ring formation followed by amination and salt formation. Key steps include:

- Cyclopropanation : Use of diazo compounds or transition metal catalysts (e.g., Rh(II)) to generate strained cyclopropane intermediates .

- Amination : Reaction with ammonia or protected amines under controlled pH to avoid side reactions.

- Hydrochloride Salt Formation : Acidic workup with HCl in anhydrous conditions.

Q. Critical Factors :

Q. How should researchers characterize the purity and structural integrity of 2-amino-1-cyclopropylpropan-1-one hydrochloride?

Answer:

- Purity Analysis :

- Structural Confirmation :

Q. What safety protocols are essential when handling 2-amino-1-cyclopropylpropan-1-one hydrochloride in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust (GHS H335) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- First Aid : Flush eyes with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for the synthesis under varying catalytic conditions?

Answer: Discrepancies often arise from:

- Catalyst Purity : Trace impurities (e.g., oxidized Rh species) reduce activity. Validate catalyst quality via XPS or ICP-MS .

- Reaction Monitoring : Use in situ FTIR or LC-MS to track intermediate formation and optimize reaction time .

- Statistical Design : Employ DoE (Design of Experiments) to isolate variables (e.g., temperature, solvent ratio) affecting yield .

Case Study : A 15% yield increase was achieved by replacing THF with DCM, reducing side-product formation via improved cyclopropane stability .

Q. What strategies are effective in stabilizing 2-amino-1-cyclopropylpropan-1-one hydrochloride under different pH and temperature conditions?

Answer:

- pH Stability :

- Thermal Stability :

Q. How does the stereochemistry of cyclopropyl groups influence interactions with biological targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.